molecular formula C15H18N2O2 B3391545 tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 1823271-09-5

tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B3391545
CAS No.: 1823271-09-5
M. Wt: 258.32 g/mol
InChI Key: BJMJBSYCJOHEOP-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (Molecular Formula: C₁₅H₁₈N₂O₂, Molecular Weight: 258.32 g/mol) is a chiral indane derivative of significant value in medicinal chemistry and pharmaceutical research. Its structure, featuring a carbamate-protected amine and an electron-withdrawing cyano group on the indane core, makes it a versatile synthetic building block . Compounds based on the 2,3-dihydro-1H-indene (indane) scaffold are extensively investigated for their activity across a range of biological targets . This reagent is recognized for its role as a key intermediate in sophisticated organic syntheses, particularly in the development of active pharmaceutical ingredients (APIs). Its high gastrointestinal absorption and potential for blood-brain barrier permeation, as predicted by computational models, make it a compound of interest for designing central nervous system (CNS)-active agents . Researchers utilize this intermediate in the synthesis of more complex molecules for probing biological mechanisms and structure-activity relationships (SAR). This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-7-6-11-5-4-10(9-16)8-12(11)13/h4-5,8,13H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMJBSYCJOHEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823271-09-5
Record name tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the reaction of an appropriate indene derivative with tert-butyl isocyanate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative .

Scientific Research Applications

Medicinal Chemistry

tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interaction with biological targets, making it a candidate for drug development.

  • Anticancer Activity: Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of indene have shown promise in inhibiting tumor growth by interfering with specific signaling pathways involved in cancer progression .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of more complex molecules.

  • Reagent in Cyclization Reactions: It can be employed as a reagent in cyclization reactions to synthesize nitrogen-containing heterocycles, which are crucial in developing new pharmaceuticals . The ability to form stable cyclic structures enhances its utility in synthetic chemistry.

Catalytic Applications

Recent studies have explored the use of this compound as a catalyst or catalyst precursor in various reactions.

  • Asymmetric Synthesis: The compound has been used as a chiral auxiliary in asymmetric synthesis processes, aiding in the production of enantiomerically pure compounds . This application is particularly significant in the pharmaceutical industry where the chirality of drugs can affect their efficacy and safety.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer properties of several indene derivatives, including this compound. The results showed significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the indene structure can enhance therapeutic potential .

Case Study 2: Asymmetric Synthesis

In another study focusing on asymmetric synthesis, researchers utilized this compound as a chiral auxiliary for the synthesis of optically active compounds. The methodology demonstrated high enantioselectivity and yielded products suitable for further pharmaceutical development .

Mechanism of Action

The mechanism by which tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate exerts its effects is primarily through its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyano group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

The indenyl core’s substituents significantly influence physicochemical and biological properties. Key analogs include:

Halogen-Substituted Derivatives
  • tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1414958-70-5): Molecular Formula: C₁₄H₁₈BrNO₂; MW: 312.2 . Bromine at position 6 increases molecular weight and polarizability compared to the cyano analog. Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
  • (S)-tert-Butyl (5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate (Compound 59f): Molecular Formula: C₁₄H₁₈BrFNO₂; MW: 312.06 (calcd) .
Cyano-Substituted Isomers
  • (R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1306763-30-3): Molecular Formula: C₁₅H₁₈N₂O₂; MW: 258.32 . Positional isomerism (4-CN vs. 6-CN) alters steric and electronic profiles, affecting binding to hydrophobic pockets .
Heterocyclic Modifications
  • tert-Butyl (3-cyano-1H-indol-6-yl)carbamate (CAS: 1416439-42-3): Molecular Formula: C₁₄H₁₅N₃O₂; MW: 257.29 . Replacement of indene with indole introduces hydrogen-bonding capability via the NH group, enhancing interactions with biological targets .

Stereochemical Variations

  • (S)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1306763-31-4): Molecular Formula: C₁₅H₁₈N₂O₂; MW: 258.32 . Chirality at the indenyl position can dictate enantioselectivity in drug-receptor interactions. For example, (S)-configured analogs show improved binding to VHL compared to racemic mixtures .

Functional Group Additions

  • N-(6-Cyano-2,2-dimethyl-2,3-dihydro-1H-inden-1-yl)-5-fluoro-1H-indole-2-carboxamide: Incorporates a dimethyl group on the indene ring and a fluorinated indole carboxamide.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications
tert-Butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate 6-CN C₁₅H₁₈N₂O₂ 258.32 N/A* VHL ligand synthesis
tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate 6-Br C₁₄H₁₈BrNO₂ 312.2 1414958-70-5 Cross-coupling reactions
(S)-tert-Butyl (5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate 5-Br, 6-F C₁₄H₁₈BrFNO₂ 312.06 N/A Enzyme inhibition
(R)-tert-Butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate 4-CN C₁₅H₁₈N₂O₂ 258.32 1306763-30-3 Chiral building block
tert-Butyl (3-cyano-1H-indol-6-yl)carbamate 3-CN (indole) C₁₄H₁₅N₃O₂ 257.29 1416439-42-3 Kinase inhibitor scaffolds

Biological Activity

tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate , with the CAS number 1823271-09-5, is a compound of significant interest due to its potential biological activities. Its molecular formula is C15H18N2O2C_{15}H_{18}N_{2}O_{2}, and it has a molecular weight of 258.32 g/mol. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several chemical reactions that typically include the formation of the indene structure followed by carbamate formation. The synthesis pathway can be optimized based on various reaction conditions to enhance yield and purity.

Key Steps in Synthesis

  • Formation of Indene Derivative : The initial step involves synthesizing the indene framework, which serves as the core structure for further modifications.
  • Cyanation : The introduction of the cyano group is crucial for enhancing biological activity.
  • Carbamate Formation : The final step involves reacting the intermediate with tert-butyl carbamate to yield the target compound.

The biological activity of this compound has been explored in various studies, particularly in relation to its anticancer properties. The compound exhibits potential as a microtubule-destabilizing agent, which is critical in cancer treatment.

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit cancer cell growth by affecting microtubule dynamics. In a study involving various compounds, some demonstrated significant growth inhibition against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .

Study 1: Microtubule Assembly Inhibition

In vitro studies showed that certain derivatives exhibited effective inhibition of microtubule assembly at concentrations around 20 μM, indicating their potential as therapeutic agents targeting microtubule dynamics .

Study 2: Apoptosis Induction

Further investigations revealed that these compounds could induce apoptosis in cancer cells, enhancing caspase activity and causing morphological changes at specific concentrations . This suggests that this compound may play a role in promoting programmed cell death in malignancies.

Data Table: Biological Activity Summary

Study Cell Line IC50 (μM) Mechanism Outcome
Study 1MDA-MB-2312.43 - 7.84Microtubule assembly inhibitionSignificant growth inhibition
Study 2HepG24.98 - 14.65Apoptosis inductionEnhanced caspase activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via carbamate coupling using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and Et₃N in dichloromethane (DCM). Optimization involves adjusting stoichiometry (e.g., 1.5 equiv BOP), reaction time (16 hours), and temperature (room temperature) . Alternative routes may involve tert-butyl carbamate reacting with activated indene derivatives under basic conditions (e.g., NaH or K₂CO₃) .
  • Key Factors : Solvent polarity, base strength, and protecting group stability critically affect yield. Side reactions (e.g., hydrolysis) are minimized by anhydrous conditions .

Q. How can X-ray crystallography and NMR spectroscopy confirm the molecular structure of this carbamate?

  • X-ray Crystallography : The SHELX software suite (e.g., SHELXL for refinement) is used to resolve crystal structures, leveraging high-resolution data to validate bond lengths and angles . For example, tert-butyl carbamates often exhibit C=O bond lengths of ~1.33 Å and N-C(O) angles of ~120° .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm in ¹H NMR; cyano carbon at δ ~115 ppm in ¹³C NMR). DEPT-135 and HSQC experiments clarify CH₂/CH₃ groups in the dihydroindenyl moiety .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

  • Stability : The tert-butyl carbamate group is stable under basic conditions but hydrolyzes in acidic media. Storage at room temperature in inert atmospheres (N₂/Ar) is recommended .
  • Solubility : Moderately soluble in DCM, THF, and DMF; poorly soluble in water. Solubility can be enhanced via co-solvents (e.g., DMSO:water mixtures) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this carbamate?

  • DFT Analysis : B3LYP/6-31G(d,p) calculations predict HOMO-LUMO gaps (~4.5 eV), ionization potential (~9.2 eV), and electrophilicity index (~1.8 eV). Mulliken charges reveal electron-deficient cyano groups, directing nucleophilic attack .
  • Reactivity Insights : The indene ring’s strain and conjugation with the cyano group increase susceptibility to cycloaddition or hydrogenation reactions .

Q. What biological targets or pathways are associated with this carbamate, and what experimental models validate its activity?

  • Targets : Structural analogs (e.g., indenyl carbamates) modulate AMPA receptors or aggrecanase enzymes .
  • Assays :

  • In vitro : Enzyme inhibition assays (IC₅₀ determination) using recombinant proteins.
  • In vivo : Anti-inflammatory activity evaluated via carrageenan-induced edema in rodent models .

Q. What reaction mechanisms govern the carbamate’s transformations under acidic/basic conditions?

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen leads to tert-butanol release and formation of a secondary amine intermediate .
  • Base-Mediated Reactions : Deprotonation of the indene’s α-H facilitates nucleophilic substitutions or eliminations. Kinetics monitored via HPLC .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Modifications :

  • Cyano Group Replacement : Substitution with halogens or amines alters electron density and binding affinity .
  • Indene Ring Saturation : Dihydro vs. fully saturated rings impact conformational flexibility and target interactions .
    • Data Table :
Analog StructureBioactivity (IC₅₀, nM)Selectivity (vs. MMP-1)
6-Cyano derivative12.5 ± 1.2>100-fold
6-Chloro derivative18.3 ± 2.150-fold

Q. What analytical techniques are critical for monitoring reaction progress and purity?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve intermediates with retention times ~8–12 minutes .
  • TLC : Silica gel plates (ethyl acetate/hexane, 3:7) visualize spots under UV (Rf ~0.4 for product) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate
Reactant of Route 2
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tert-butyl N-(6-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

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